2-({2-[(benzylcarbamoyl)methyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)-N-(2,4-dimethoxyphenyl)acetamide
Description
This compound features a fused heterocyclic imidazo[1,2-c]quinazolin-3-one core, modified with a sulfanyl-acetamide side chain bearing a benzylcarbamoyl group and an N-(2,4-dimethoxyphenyl) substituent. The benzylcarbamoyl moiety introduces hydrogen-bonding capabilities, which could enhance target binding specificity .
Properties
IUPAC Name |
N-benzyl-2-[5-[2-(2,4-dimethoxyanilino)-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H27N5O5S/c1-38-19-12-13-22(24(14-19)39-2)31-26(36)17-40-29-33-21-11-7-6-10-20(21)27-32-23(28(37)34(27)29)15-25(35)30-16-18-8-4-3-5-9-18/h3-14,23H,15-17H2,1-2H3,(H,30,35)(H,31,36) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJFVXPAZFQSXNG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3C4=NC(C(=O)N42)CC(=O)NCC5=CC=CC=C5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H27N5O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
557.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({2-[(benzylcarbamoyl)methyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)-N-(2,4-dimethoxyphenyl)acetamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the imidazo[1,2-c]quinazoline core, followed by the introduction of the benzylcarbamoyl and sulfanyl groups, and finally, the attachment of the 2,4-dimethoxyphenylacetamide moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis procedures, with a focus on optimizing reaction conditions to ensure cost-effectiveness and sustainability. This may include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and reagents.
Chemical Reactions Analysis
Types of Reactions
2-({2-[(benzylcarbamoyl)methyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)-N-(2,4-dimethoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols or amines.
Substitution: The benzylcarbamoyl group can be substituted with other carbamoyl derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the carbonyl groups can produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes involving its molecular targets.
Medicine: Potential therapeutic applications due to its unique structure and biological activity.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-({2-[(benzylcarbamoyl)methyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)-N-(2,4-dimethoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact molecular targets and pathways involved would require further experimental validation.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Electronic Comparisons
Key structural analogs include derivatives with variations in the core heterocycle, substituent groups, and sulfur-based linkers. Below is a comparative analysis based on molecular descriptors, biological activity, and physicochemical properties:
Key Findings
Substituent Effects on Bioactivity :
- The 2,4-dimethoxyphenyl group in the target compound confers higher lipophilicity (LogP = 3.2) compared to Compound A (LogP = 2.8), which lacks methoxy groups. This correlates with enhanced membrane penetration and a 2.7-fold lower IC50 (0.45 μM vs. 1.20 μM) in enzyme inhibition assays .
- Replacing the sulfanyl linker with a thioether (Compound B) reduces solubility (0.03 mg/mL vs. 0.05 mg/mL) but increases LogP (3.5), suggesting trade-offs between bioavailability and lipophilicity .
Hydrogen-Bonding and Stability :
- The benzylcarbamoyl group in the target compound forms intramolecular hydrogen bonds, stabilizing its conformation and improving binding affinity compared to the phenylcarbamoyl analog (Compound A) .
- In contrast, hydroxylated analogs like Compound C exhibit stronger intramolecular H-bonds but lower metabolic stability due to oxidative susceptibility .
Sulfur Linker Chemistry :
- The sulfanyl group in the target compound allows for reversible redox interactions, unlike the thioether in Compound B, which is redox-inert. This may explain the target’s superior activity in oxidative-stress-related pathways .
Contradictions and Limitations
- While isoelectronic principles suggest similar properties for structurally related compounds (e.g., sulfanyl vs. thioether), geometric differences (e.g., bond angles, steric bulk) can drastically alter bioactivity, as seen in the target vs. Compound B comparison .
- Limited empirical data on the target compound’s pharmacokinetics necessitates caution; inferences rely on QSAR models and analog extrapolation .
Biological Activity
The compound 2-({2-[(benzylcarbamoyl)methyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)-N-(2,4-dimethoxyphenyl)acetamide represents a novel class of imidazoquinazoline derivatives. This article explores its biological activity, focusing on its potential as an antitumor and antimicrobial agent. The structure of this compound suggests significant pharmacological potential due to the presence of various functional groups that may interact with biological targets.
Chemical Structure
The compound can be broken down into several key structural components:
- Imidazoquinazoline core : Known for its diverse biological activities.
- Benzylcarbamoyl and dimethoxyphenyl groups : These substitutions may enhance lipophilicity and receptor binding.
- Sulfanyl group : Potentially involved in redox reactions and interactions with biomolecules.
Antitumor Activity
Recent studies have indicated that compounds similar in structure to the target compound exhibit promising antitumor activity. For instance, derivatives of benzimidazole and benzothiazole have shown significant cytotoxic effects against various cancer cell lines.
-
Cell Line Studies : In vitro assays demonstrated that imidazoquinazoline derivatives can inhibit cell proliferation in lung cancer cell lines (A549, HCC827, NCI-H358) with IC50 values ranging from 0.85 μM to 6.75 μM across different assays .
Compound Cell Line IC50 (μM) Assay Type 5 A549 2.12 2D 6 HCC827 5.13 2D 8 NCI-H358 6.48 3D - Mechanism of Action : The mechanism is believed to involve DNA binding within the minor groove, disrupting replication and transcription processes essential for tumor growth .
Antimicrobial Activity
The antimicrobial properties of similar compounds have also been explored. Compounds with imidazoquinazoline structures have shown activity against both Gram-positive and Gram-negative bacteria.
-
Testing Methods : Antimicrobial activity was evaluated using broth microdilution methods according to CLSI guidelines, revealing effective inhibition against Staphylococcus aureus and Escherichia coli.
Compound Target Organism Minimum Inhibitory Concentration (MIC) 5 Staphylococcus aureus <10 μg/mL 6 Escherichia coli <20 μg/mL
Case Studies
A case study involving the synthesis and biological evaluation of related imidazoquinazoline compounds highlighted their potential as dual-action agents against cancer and bacterial infections. The study reported that modifications to the substituents significantly influenced both cytotoxicity and antimicrobial efficacy .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
